molecular formula C7H8ClNO B070323 3-Chloro-2-ethoxypyridine CAS No. 177743-06-5

3-Chloro-2-ethoxypyridine

Cat. No.: B070323
CAS No.: 177743-06-5
M. Wt: 157.6 g/mol
InChI Key: MTTKGSCSPHCOOF-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxypyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by a chlorine atom at the third position and an ethoxy group at the second position of the pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-ethoxypyridine is the 3,4-pyridyne intermediate . This compound is used as a precursor for the synthesis of highly decorated pyridines .

Mode of Action

The compound undergoes regioselective lithiation followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at −78 °C . This process produces 3,4-pyridynes during heating to 75 °C . The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 leads to various 2,3,4-trisubstituted pyridines .

Biochemical Pathways

The biochemical pathway involves the regioselective lithiation of this compound, which affords the 4-lithiated pyridine . Transmetalation with an organomagnesium halide produces mixed diorganomagnesiums . At elevated temperatures, an elimination proceeds leading to the 3,4-pyridyne . After the regioselective addition of RMgX, affording magnesiated pyridines, quenching with various electrophiles should produce the desired polyfunctional pyridines .

Result of Action

The result of the action of this compound is the production of various 2,3,4-trisubstituted pyridines . These compounds are important in numerous biologically relevant molecules .

Action Environment

The action of this compound is influenced by temperature and the presence of other chemical reagents . The compound is stable and reactive at low temperatures (−78 °C), and it undergoes elimination at elevated temperatures to produce 3,4-pyridynes . The presence of aryl- and alkylmagnesium halides, as well as magnesium thiolates, also influences the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-ethoxypyridine typically involves the reaction of 2-chloropyridine with ethyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for 48 hours . The reaction mixture is then filtered, and the product is extracted using ethyl acetate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This involves the regioselective lithiation of this compound followed by transmetalation with organomagnesium halides. The reaction is conducted at low temperatures (-78°C) and then heated to 75°C to produce the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Chloro-3-ethoxypyridine
  • 3-Chloro-5-methylphenylcarbamate

Comparison: 3-Chloro-2-ethoxypyridine is unique due to its specific substitution pattern, which allows for regioselective reactions and the formation of highly functionalized pyridines. Compared to similar compounds, it offers distinct reactivity and selectivity in organic synthesis .

Properties

IUPAC Name

3-chloro-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTKGSCSPHCOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474781
Record name 3-CHLORO-2-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177743-06-5
Record name 3-CHLORO-2-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-ethoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-chloro-2-ethoxypyridine useful in synthesizing substituted pyridines?

A1: this compound serves as a valuable precursor for generating 3,4-pyridynes. The research demonstrates that selective lithiation of this compound, followed by treatment with various reagents like aryl- or alkylmagnesium halides, leads to the formation of 3,4-pyridyne intermediates []. These highly reactive intermediates can then undergo regioselective additions, allowing for the controlled introduction of substituents at specific positions on the pyridine ring. This method provides a versatile route to access a diverse range of 2,3,4-trisubstituted pyridines, which are important building blocks for various applications.

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